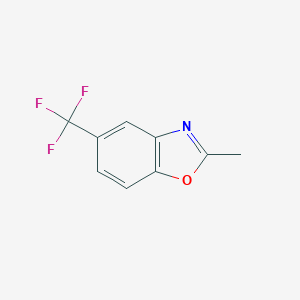

2-Methyl-5-(trifluoromethyl)benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYCFGBSOYYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-5-(trifluoromethyl)benzoxazole chemical properties

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoxazole: Properties, Synthesis, and Reactivity

Introduction: The Significance of a Privileged Scaffold

Benzoxazoles represent a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science.[1][2] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them a "privileged scaffold"—a molecular framework that can bind to a diverse range of biological targets.[3] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of substituents on the benzoxazole core dictates its chemical behavior and biological activity. The methyl group at the 2-position influences the electronic nature of the oxazole ring, while the trifluoromethyl (CF₃) group at the 5-position is a key feature in modern drug design. The CF₃ group is a strong electron-withdrawing moiety known to significantly enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and reactivity of this versatile research chemical.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The identity and purity of this compound are unequivocally established through a combination of physicochemical data and spectroscopic analysis.

Core Properties

| Property | Value | Source |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-benzoxazole | [] |

| CAS Number | 175785-41-8 | [][5] |

| Molecular Formula | C₉H₆F₃NO | [] |

| Molecular Weight | 201.15 g/mol | [] |

| Appearance | Solid powder | N/A |

| Melting Point | 60-64 °C (for analogous 2-Methyl-5-phenylbenzoxazole) | [6] |

Spectroscopic Signature

Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.[7] For a novel benzoxazole derivative, a logical workflow of analyses confirms its molecular architecture.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing CF₃ group, typically in the downfield region (δ 7.0–8.0 ppm). A sharp singlet corresponding to the three protons of the 2-methyl group would appear further upfield, generally around δ 2.6 ppm.[8]

-

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a critical tool. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. For similar aromatic trifluoromethyl compounds, this peak often appears in the range of δ -60 to -65 ppm.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon framework. Key signals include the C=N carbon of the oxazole ring (typically δ > 160 ppm), multiple signals for the aromatic carbons (one of which will appear as a quartet due to coupling with the CF₃ group), the CF₃ carbon itself (a quartet with a large coupling constant), and the methyl carbon signal upfield.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201).[10]

Synthesis and Mechanistic Insight

The construction of the benzoxazole ring is a cornerstone of heterocyclic chemistry. The most reliable and common method involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[11][12] For this compound, the synthesis is a two-stage process starting from the corresponding nitrophenol.

Experimental Protocols

Part 1: Synthesis of the Precursor, 2-Amino-4-(trifluoromethyl)phenol

The synthesis of the key aminophenol intermediate is achieved through the catalytic hydrogenation of its nitro analogue. This reaction relies on the selective reduction of the nitro group without affecting the trifluoromethyl group or the aromatic ring.

-

Rationale: Palladium or platinum-based catalysts are highly effective for nitro group reductions under mild conditions. The use of hydrogen gas is a clean and efficient method, producing water as the only byproduct.[13][14]

-

Step-by-Step Protocol:

-

Dissolve 2-Nitro-4-(trifluoromethyl)phenol in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.[13]

-

Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[13][14]

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).

-

Pressurize the vessel with H₂ (typically 40-50 psig) and stir the mixture vigorously at room temperature.[13][14]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2-Amino-4-(trifluoromethyl)phenol, which can be purified by crystallization.[13]

-

Part 2: Cyclization to form this compound

The final step involves the reaction of the aminophenol with an acetylating agent, which undergoes an intramolecular cyclodehydration to form the stable aromatic benzoxazole ring.

-

Rationale: Acetic anhydride serves as both the reactant (source of the acetyl group) and a dehydrating agent. The reaction is often catalyzed by an acid to facilitate the final dehydration step, leading to the aromatic system.

-

Step-by-Step Protocol:

-

Combine 2-Amino-4-(trifluoromethyl)phenol with an excess of acetic anhydride.

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture (e.g., 100-140 °C) with stirring for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water to quench the excess acetic anhydride.

-

The crude product may precipitate. Collect the solid by filtration.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate.

-

Combine the collected solid with the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by the interplay of its aromatic heterocyclic core and its functional groups.

-

Benzene Ring Reactivity: The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Any substitution reactions would be significantly slower than on an unsubstituted benzene ring and would be directed to the positions meta to the CF₃ group (positions 4 and 6).

-

Oxazole Ring Stability: The oxazole ring is aromatic and thus relatively stable. It is generally resistant to opening under non-extreme conditions.

-

2-Methyl Group Acidity: The protons of the methyl group at the 2-position exhibit mild acidity. This allows the methyl group to act as a nucleophile after deprotonation with a strong base, enabling condensation reactions with aldehydes or other electrophiles to build more complex structures.

-

Potential Applications in Drug Discovery: The benzoxazole scaffold is a key component in compounds targeting a range of diseases. Derivatives have been developed as potent inhibitors of human glutathione transferase P1-1 (a target in cancer therapy) and as 5-HT₃ receptor antagonists for treating irritable bowel syndrome.[15][16] The presence of the trifluoromethyl group on this particular scaffold makes it an attractive starting point for the synthesis of new potential therapeutic agents.

Safety and Handling

As with any research chemical, proper handling of this compound is essential. Information from safety data sheets (SDS) indicates the following precautions.[5][17][18][19]

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][17] It may also be harmful if swallowed.

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid all personal contact, including inhalation of dust.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18]

-

Wash hands thoroughly after handling.[5]

-

-

Storage:

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its structure combines the biologically significant benzoxazole scaffold with a 2-methyl group for potential derivatization and a 5-trifluoromethyl group to enhance drug-like properties. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic routes, as outlined in this guide, is critical for its effective use in a research and development setting. By leveraging this knowledge, scientists can continue to explore the vast potential of the benzoxazole class in creating novel molecules for therapeutic and material applications.

References

-

PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol. [Link]

-

Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]

-

Supporting Information file related to a chemistry publication. [Link]

-

LookChem. Cas 1616682-59-7, 2-amino-4-[(trifluoromethyl)sulfinyl]phenol. [Link]

-

Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5897. [Link]

-

Al-Harthy, T., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(1), 188. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2769350, 5-Fluoro-2-methylbenzoxazole. [Link]

-

Jones, C., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472-12477. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90259287, 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. [Link]

-

Reddy, V., et al. (2015). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF₃CN. Organic & Biomolecular Chemistry, 13(36), 9449-9454. [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

NIST. Benzoxazole, 2-methyl-. [Link]

-

Wikipedia. Benzoxazole. [Link]

-

Barmore, R., et al. (2011). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 767-771. [Link]

Sources

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-Methyl-5-phenylbenzoxazole 97 61931-68-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Benzoxazole, 2-methyl- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzoxazole synthesis [organic-chemistry.org]

- 13. prepchem.com [prepchem.com]

- 14. 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL synthesis - chemicalbook [chemicalbook.com]

- 15. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-5-(trifluoromethyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid conformation make it an ideal framework for designing targeted therapeutics. This guide focuses on a particularly intriguing derivative: 2-Methyl-5-(trifluoromethyl)benzoxazole. The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, offering a foundational understanding for researchers and developers working with this promising compound.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a trifluoromethyl group at the 5-position.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₉H₆F₃NO | [] |

| Molecular Weight | 201.15 g/mol | [] |

| CAS Number | 175785-41-8 | [] |

Physicochemical Properties: A Comparative Perspective

Table 2: Physicochemical Property Comparison

| Property | This compound | 2-Methylbenzoxazole (for comparison) |

| Melting Point | Data not available | 9.5 °C[4] |

| Boiling Point | Data not available | 199-201 °C at 760 mmHg[5] |

| Solubility | Data not available | Insoluble in water; Soluble in alcohol[4][5] |

| pKa | Data not available | Data not available |

The introduction of the trifluoromethyl group is expected to significantly influence these properties. The high electronegativity of the fluorine atoms will polarize the molecule, potentially increasing its melting and boiling points compared to the unsubstituted analog. The trifluoromethyl group generally decreases the basicity of nearby nitrogen atoms, which would suggest a lower pKa for the protonated benzoxazole.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While a comprehensive set of spectra for this specific molecule is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the benzoxazole ring system. The methyl group protons would appear as a singlet, likely in the range of δ 2.5-2.7 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling.

-

¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic and heterocyclic carbons.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for the benzoxazole ring and the C-F bonds of the trifluoromethyl group. Key expected absorptions include C=N stretching, C-O-C stretching, and strong C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 201. Fragmentation patterns would likely involve the loss of the methyl group and potentially rearrangements related to the trifluoromethyl group.[6]

Synthesis and Reactivity

Benzoxazole derivatives are commonly synthesized through the condensation of 2-aminophenols with carboxylic acids or their derivatives.[7] For this compound, a plausible synthetic route involves the reaction of 2-amino-4-(trifluoromethyl)phenol with acetic anhydride or a related acetylating agent.

Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

The reactivity of the benzoxazole ring is influenced by the electron-withdrawing nature of the trifluoromethyl group. This can affect its susceptibility to electrophilic and nucleophilic attack.

Applications in Drug Discovery and Development

The benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][8][9] The incorporation of a trifluoromethyl group, as seen in this compound, is a strategic modification to enhance the drug-like properties of a molecule.[1] Related benzoxazole derivatives have been investigated as inhibitors of various enzymes and receptors, highlighting the potential of this class of compounds in targeting disease pathways.[8][10]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. Based on safety data for related compounds, it is advisable to:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13]

-

Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[11][14]

-

In case of contact, flush the affected area with plenty of water.[12][13]

-

Store in a cool, dry place away from incompatible materials.[12]

Conclusion and Future Directions

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While a complete experimental physicochemical profile is not yet publicly documented, its structural features suggest favorable properties for drug development. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its physicochemical parameters, and exploration of its biological activities. Such studies will undoubtedly pave the way for the potential application of this compound and its derivatives in the discovery of novel therapeutics.

References

- Apollo Scientific. 2-Methyl-5-(trifluoromethyl)

- TCI AMERICA. (2018-07-06).

- Fisher Scientific. (2024-03-31). Safety Data Sheet: 2-Methyl-5-(trifluoromethyl)benzoic acid.

- Sigma-Aldrich. (2025-11-06).

- Ertan-Bolelli, T., Bolelli, K., Musdal, Y., Yildiz, I., Aki-Yalcin, E., Mannervik, B., & Yalcin, I. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517.

- Chemcasts. Thermophysical Properties of 2-Methyl-5-(trifluoromethyl)benzoic acid.

- Supporting Information for a scientific article providing NMR data for rel

- Safety data sheet for methyl benzo

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.).

- PubChem. (n.d.). 5-Fluoro-2-methylbenzoxazole.

- The Good Scents Company. (n.d.). 2-methyl benzoxole, 95-21-6.

- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- ChemicalBook. (2023-05-18). 2-METHYL-5-TRIFLUOROMETHOXYBENZIMIDAZOLE | 114164-97-5.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.

- ChemicalBook. (n.d.). 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook.

- ChemicalBook. (n.d.). 2-(3-fluorophenyl)-5-methyl-1,3-benzoxazole Product Description.

- PubChem. (n.d.). 2-Methylbenzoxazole.

- ChemScene. (n.d.). 5-(Trifluoromethyl)-1,2-benzoxazole.

- Chemsrc.com. (2025-02-05). 5-(Trifluoromethyl)benzoxazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- NIST. (n.d.). Benzoxazole. NIST WebBook.

- NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook.

- ChemicalBook. (n.d.). Benzoxazole(273-53-0) IR Spectrum.

- Hoffman Fine Chemicals. (n.d.). CAS 143925-49-9 | 2-Phenyl-5-trifluoromethyl-benzoxazole.

- SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.

- BOC Sciences. (n.d.). CAS 175785-41-8 this compound.

- Benchchem. (n.d.). 2-Ethyl-5-(trifluoromethyl)benzoxazole|CAS 1267428-36-3.

- Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (n.d.). Journal of Medicinal Chemistry.

-

ChemSynthesis. (2025-05-20). 7-methyl-2-(2-methylphenyl)[11][12][14]triazolo[5,1-b][11][13]benzoxazole.

- PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid.

- Wikipedia. (n.d.). Benzoxazole.

- Sigma-Aldrich. (n.d.). 2-METHYL-5-NITRO-1,3-BENZOXAZOLE AldrichCPR.

- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.

- Benzoxazole: The molecule of diverse pharmacological importance. (2025-08-06).

- Google Patents. (n.d.).

- Market-available drugs with a benzoxazole moiety. (n.d.).

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.

- Cheméo. (n.d.). Chemical Properties of Benzoxazole, 2-phenyl- (CAS 833-50-1).

- ChemicalBook. (n.d.). 2-METHYL-5-NITRO-1,3-BENZOXAZOLE(32046-51-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzoxazole(273-53-0) 1H NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 4. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzoxazole: A Technical Guide

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique photophysical properties.[1] The precise structural elucidation of these compounds is critical for ensuring their identity, purity, and functionality. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 2-Methyl-5-(trifluoromethyl)benzoxazole, a molecule of interest due to the combined electronic effects of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzoxazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the chemical environment and connectivity of the protons. Aromatic protons in benzoxazoles typically resonate in the downfield region (δ 6.8–8.8 ppm).[1]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.65 | Singlet (s) | 3H | -CH₃ | The methyl group at the 2-position is a singlet as there are no adjacent protons. |

| ~7.60 | Doublet (d) | 1H | H-7 | This proton is adjacent to H-6 and will appear as a doublet. |

| ~7.75 | Doublet of doublets (dd) | 1H | H-6 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. |

| ~8.00 | Singlet (s) | 1H | H-4 | Due to the trifluoromethyl group at position 5, this proton has minimal coupling to H-6 and may appear as a broad singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~110.0 | C-7 | Aromatic CH carbon. |

| ~120.5 (q) | C-6 | Aromatic CH carbon, showing coupling to the CF₃ group. |

| ~123.0 | C-4 | Aromatic CH carbon. |

| ~124.0 (q, ¹JCF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon will show a large one-bond coupling constant with the fluorine atoms.[2] |

| ~135.0 (q) | C-5 | The carbon attached to the CF₃ group will be a quartet.[2] |

| ~141.0 | C-3a | Aromatic quaternary carbon. |

| ~150.0 | C-7a | Aromatic quaternary carbon. |

| ~165.0 | C-2 | The imine-like carbon of the oxazole ring is expected to be significantly downfield. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be necessary.[1]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

If available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |

| 2980-2850 | Medium | Aliphatic C-H stretch | From the methyl group. |

| ~1650 | Strong | C=N stretch | The imine bond within the oxazole ring. |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| 1350-1100 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorptions in this region. |

| ~1250 | Strong | C-O-C stretch | Asymmetric stretch of the ether linkage in the oxazole ring. |

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid, purified this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption peaks (bands) in the spectrum.

-

Correlate the wavenumbers of these peaks to specific functional groups using standard correlation tables to confirm the structure.[1]

-

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Predicted Mass Spectrum Data

For this compound (C₉H₆F₃NO), the exact mass is 201.0401.

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 201 | [M]⁺˙ | The molecular ion peak. |

| 182 | [M - F]⁺ | Loss of a fluorine atom. |

| 172 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for benzoxazoles. |

| 132 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 104 | [C₇H₄O]⁺ | Fragmentation of the benzoxazole ring. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique that will likely show a strong protonated molecular ion peak ([M+H]⁺ at m/z 202.0479).

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental formula.

-

Analyze the fragmentation pattern to gain further structural information. The fragmentation of trifluoromethyl-substituted heterocycles can be complex but informative.[4]

-

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a framework for acquiring and interpreting the spectroscopic data for this molecule. The predicted data, based on established principles and analysis of related compounds, offer a reliable reference for researchers. Rigorous application of the outlined protocols will ensure the generation of high-quality, trustworthy data, which is essential for advancing research and development in fields that utilize benzoxazole scaffolds.

References

- Supporting Information for publications detailing trifluoromethyl-containing compounds. These often contain raw spectral data. (Note: A specific document is not cited as the data is synthesized from general knowledge found in such sources).

-

NIST Chemistry WebBook. Benzoxazole, 2-methyl-. [Link]

-

Diehl, G. L., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

-

You, Y., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

The Trifluoromethyl Group: A Key to Unlocking Potent and Diverse Biological Activity in Benzoxazoles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of trifluoromethylated benzoxazoles. The strategic incorporation of the trifluoromethyl (CF3) group onto the benzoxazole scaffold has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the pharmacological properties of this privileged heterocyclic system. We will delve into the rationale behind this chemical modification and examine its impact on a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a thorough review of the current landscape but also detailed experimental protocols and mechanistic insights to guide future research and development efforts.

The Benzoxazole Scaffold and the Transformative Influence of Trifluoromethylation

The benzoxazole core, a bicyclic aromatic heterocycle, is a recurring motif in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules that can effectively bind to biological targets.[1]

The introduction of a trifluoromethyl (CF3) group can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced biological activity. This is attributed to several key factors:

-

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile.

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms in the CF3 group can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and aromatic systems, thereby increasing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

Synthesis of Trifluoromethylated Benzoxazoles

The synthesis of 2-trifluoromethyl benzoxazoles can be efficiently achieved through the condensation of o-aminophenols with a source of the trifluoromethyl group. A common and effective method involves the reaction of an appropriately substituted o-aminophenol with in situ generated trifluoroacetonitrile (CF3CN).[2][3]

Experimental Protocol: Synthesis of a 2-Trifluoromethyl Benzoxazole Derivative[3]

-

Reaction Setup: To a solution of the substituted o-aminophenol (1.0 mmol) in an appropriate solvent such as toluene (5 mL) in a sealed reaction vessel, add a suitable reagent for generating CF3CN in situ, for example, from trifluoroacetic anhydride and a cyanide source.

-

Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 70-100 °C) for a designated period (e.g., 12-24 hours). The optimal temperature and reaction time may vary depending on the specific substrates.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-trifluoromethyl benzoxazole.

-

Characterization: Characterize the purified compound by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Anticancer Activity: A Prominent Therapeutic Avenue

Trifluoromethylated benzoxazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5][6] The presence of the CF3 group often enhances the anticancer potency compared to non-fluorinated analogs.[4][5][6]

Mechanism of Action

The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One of the key mechanisms involves the disruption of microtubule dynamics, which is a validated target for many successful anticancer drugs.

Several signaling pathways have been implicated in the anticancer effects of benzoxazole derivatives, including:

-

mTOR/p70S6K Pathway: Some benzoxazole derivatives have been shown to suppress the mTOR/p70S6K signaling pathway, which plays a critical role in cell growth, proliferation, and survival.[7]

-

VEGFR-2 Signaling: Inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for tumor angiogenesis, has also been identified as a mechanism of action.[8]

-

NF-κB Signaling: Inhibition of the NF-κB signaling pathway can induce apoptosis in cancer cells.[9]

Caption: Simplified signaling pathways targeted by some anticancer trifluoromethylated benzoxazoles.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative trifluoromethylated benzoxazole and related isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [4][5][6] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [4][5][6] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [10] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [10] |

| 5-Amino-2-[P-bromophenyl]-benzoxazole derivative (BB) | MCF-7 (Breast) | 0.022 | [9] |

| 5-Amino-2-[P-bromophenyl]-benzoxazole derivative (BB) | MDA-MB-231 (Breast) | 0.028 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity[2][11][12]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzoxazole compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat. Trifluoromethylated benzoxazoles have shown promising activity against a range of microbial pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some benzoxazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole derivative 13 | MRSA | 3.12 | [11] |

| N-(trifluoromethyl)phenyl pyrazole derivative 25 | S. aureus | 0.78 | [11] |

| N-(trifluoromethyl)phenyl pyrazole derivative 25 | E. faecium | 0.78 | [11] |

| 3,4,5-trimethoxyphenyl benzoxazole derivatives | S. aureus | 15.6 - 500 | [12] |

| 3,4,5-trimethoxyphenyl benzoxazole derivatives | E. coli | 15.6 - 500 | [12] |

Experimental Protocol: Agar Disk Diffusion Method[15][16]

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Inoculation of Agar Plates: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Application of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the trifluoromethylated benzoxazole compound onto the surface of the agar.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Trifluoromethylated benzoxazoles have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. A key target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins that mediate inflammation and pain.[13] Some derivatives also inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6).[14]

Quantitative Anti-inflammatory Activity Data

The following table shows the in vitro anti-inflammatory activity of some benzoxazole derivatives.

| Compound | Target | IC50 (µM) | Reference |

| Benzoxazolone derivative 3d | IL-6 | 5.43 | [14] |

| Benzoxazolone derivative 3g | IL-6 | 5.09 | [14] |

| Trifluoromethyl-pyrazole-carboxamide 3b | COX-1 | 0.46 | [15] |

| Trifluoromethyl-pyrazole-carboxamide 3b | COX-2 | 3.82 | [15] |

| Trifluoromethyl-pyrazole-carboxamide 3g | COX-2 | 2.65 | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[20][21][22][23][24]

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound (trifluoromethylated benzoxazole) or vehicle control intraperitoneally or orally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Caption: A general experimental workflow for the evaluation of trifluoromethylated benzoxazoles.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of benzoxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[16][17][18]

Mechanism of Action

The neuroprotective effects of these compounds are linked to their ability to modulate key signaling pathways involved in neuronal survival and inflammation. For instance, some derivatives have been shown to activate the Akt/GSK-3β signaling pathway and inhibit the NF-κB pathway, thereby protecting neuronal cells from β-amyloid-induced toxicity.[16]

Caption: Neuroprotective signaling pathways modulated by certain benzoxazole derivatives.

Conclusion and Future Perspectives

The incorporation of the trifluoromethyl group into the benzoxazole scaffold represents a highly effective strategy for the development of potent and versatile therapeutic agents. The resulting compounds have demonstrated a broad spectrum of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The enhanced pharmacological properties conferred by the CF3 group, such as increased metabolic stability and target affinity, make these compounds highly attractive candidates for further drug development.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzoxazole core and the position of the trifluoromethyl group will be crucial for optimizing potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the rational design of next-generation compounds with improved efficacy and reduced side effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Rigorous in vivo studies are necessary to evaluate the therapeutic potential of the most promising candidates in relevant animal models of disease and to assess their pharmacokinetic profiles.

-

Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic methods for the preparation of a wider range of trifluoromethylated benzoxazoles will accelerate the discovery of new drug candidates.

References

-

MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (n.d.). Retrieved from [Link]

-

Mondal, T., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20087-20102. [Link]

-

Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Wang, Y., et al. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. International Journal of Molecular Sciences, 21(4), 1439. [Link]

-

Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

-

Frontiers. (n.d.). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Chen, Y., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 21(23), 4788-4793. [Link]

-

Mondal, T., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20087-20102. [Link]

-

ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]

-

Mondal, T., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20087-20102. [Link]

-

Kumar, S., et al. (2021). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 107, 104543. [Link]

-

ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Yilmaz, I., & Temel, H. E. (2024). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. Chemistry & Biodiversity, e202400346. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity results (MIC µg/ml) of synthesized compounds. Retrieved from [Link]

-

Bibliomed. (2022, April 27). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Retrieved from [Link]

-

ResearchGate. (n.d.). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f. Retrieved from [Link]

-

ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF. Retrieved from [Link]

-

Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 849. [Link]

-

Tariq, M., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 198-210. [Link]

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

-

Springer. (n.d.). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6296. [Link]

-

Yurttaş, L., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112975. [Link]

-

Sadeghipour, H. R., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International Journal of Preventive Medicine, 5(10), 1279-1287. [Link]

-

Lim, S. H., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100483. [Link]

-

MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. [Link]

-

Kumar, V., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(7), 1183-1191. [Link]

-

Yurttaş, L., et al. (2019). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1384-1391. [Link]

-

El-Sayed, M. A. A., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells [mdpi.com]

- 18. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-5-(trifluoromethyl)benzoxazole mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzoxazole

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Privileged Scaffold

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[1][4] The subject of this guide, this compound, combines these two key features. While it is commercially available as a research chemical[], its specific mechanism of action remains largely uncharacterized in public literature.

This document, therefore, serves as a proactive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to propose a testable hypothesis for the mechanism of action of this compound and provides a comprehensive, step-by-step experimental framework to elucidate its biological function. We will proceed with the hypothesis that, based on the activities of structurally related compounds, this compound is a candidate inhibitor of key enzymes involved in cancer cell proliferation, such as Glutathione S-transferase P1-1 (GST P1-1) or DNA gyrase.[6][7]

Part 1: The Molecular Profile of this compound

| Property | Value | Source |

| Molecular Formula | C9H6F3NO | [] |

| Molecular Weight | 201.15 g/mol | [] |

| CAS Number | 175785-41-8 | [] |

| Chemical Structure | A benzoxazole ring with a methyl group at position 2 and a trifluoromethyl group at position 5. | - |

The trifluoromethyl group at the 5-position is expected to be a significant contributor to the molecule's bioactivity, potentially enhancing its interaction with target proteins and improving its pharmacokinetic profile.[4]

Part 2: A Proposed Mechanism of Action and a Strategy for its Validation

Our central hypothesis is that this compound exerts its biological effect through the inhibition of a specific molecular target crucial for disease pathology, likely in the realm of oncology or infectious disease. The following experimental plan is designed to first identify the therapeutic area and then pinpoint the precise mechanism.

Phase 1: Broad-Spectrum Biological Screening

The initial step is to cast a wide net to understand the general biological activity of the compound.

2.1.1. In Vitro Anticancer Screening

Rationale: Numerous benzoxazole derivatives have demonstrated potent anticancer activity.[8][9] A broad screen against a panel of human cancer cell lines is a logical starting point.

Protocol: NCI-60 Human Tumor Cell Line Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions ranging from 100 µM to 10 nM.

-

Cell Culture: Culture the 60 cell lines of the NCI-60 panel in their respective recommended media and conditions.

-

Treatment: Seed cells in 96-well plates and, after 24 hours, treat with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells for 48 hours.

-

Assay: Perform a Sulforhodamine B (SRB) assay to determine cell viability.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) for each cell line.

2.1.2. In Vitro Antimicrobial Screening

Rationale: The benzoxazole scaffold is also present in compounds with significant antibacterial and antifungal properties.[3][6]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Strain Selection: Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[6]

-

Compound Preparation: Prepare serial dilutions of this compound in appropriate broth media.

-

Inoculation: Inoculate the wells of a 96-well plate with a standardized suspension of the microbial strains.

-

Treatment: Add the compound dilutions to the inoculated wells.

-

Incubation: Incubate at the optimal temperature for each microbe (e.g., 37°C for bacteria) for 18-24 hours.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Target Identification

Assuming a positive "hit" in either the anticancer or antimicrobial screen, the next critical phase is to identify the molecular target. The following workflow outlines a strategy for a hypothetical anticancer hit.

Caption: Experimental workflow for target identification and validation.

2.2.1. Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to agarose beads.

-

Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cancer cell line identified in the NCI-60 screen.

-

Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate lysate with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, potentially using a high concentration of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the bands, and identify the proteins using LC-MS/MS.

Phase 3: Mechanistic Validation and Pathway Analysis

Once putative targets are identified (e.g., GST P1-1), the next step is to validate the interaction and understand its downstream consequences.

2.3.1. Protocol: In Vitro Enzyme Inhibition Assay (Example: GST P1-1)

Rationale: Derivatives of 2-substituted-5-(trifluoromethylphenyl-sulphonamido)benzoxazole have been shown to inhibit human GST P1-1.[7]

-

Reagents: Obtain recombinant human GST P1-1 enzyme, its substrates (glutathione and 1-chloro-2,4-dinitrobenzene - CDNB), and this compound.

-

Assay Setup: In a 96-well plate, combine the enzyme, glutathione, and varying concentrations of the test compound.

-

Initiation: Start the reaction by adding CDNB.

-

Measurement: Monitor the rate of formation of the product, S-(2,4-dinitrophenyl)glutathione, by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2.3.2. Signaling Pathway Analysis

Rationale: If the compound inhibits a key enzyme or receptor, it will modulate downstream signaling pathways.

Caption: Hypothetical signaling pathway of the compound.

Protocol: Western Blot Analysis

-

Cell Treatment: Treat a sensitive cancer cell line with this compound at its GI50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the suspected downstream pathway (e.g., for a GST P1-1 inhibitor, look at markers of oxidative stress or apoptosis like cleaved PARP or Caspase-3). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. Analyze changes in protein expression or phosphorylation state relative to untreated controls.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to deciphering the mechanism of action for this compound. The proposed workflow, beginning with broad-spectrum screening and progressing through target identification to mechanistic validation, provides a clear path for its characterization. The inherent properties of the benzoxazole scaffold and the trifluoromethyl group suggest that this compound is a promising candidate for further investigation, potentially as an anticancer or antimicrobial agent.[4][6][10] The successful execution of these experiments will not only illuminate the function of this specific molecule but also contribute to the broader understanding of trifluoromethyl-substituted benzoxazoles in drug discovery.

References

-

Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020, October 14). Retrieved from [Link]

-

Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic chemistry. (2022, March 1). Retrieved from [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.). Retrieved from [Link]

-

Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed. (2018, May). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). Retrieved from [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - NIH. (n.d.). Retrieved from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]

-

(PDF) Pharmacological Examination of Trifluoromethyl - Amanote Research. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Exploration of Biological Potential of Benzoxazole Heterocycles: An Overview. (2025, August 10). Retrieved from [Link]

-

Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (n.d.). Retrieved from [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010, November 15). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Biological Targets of 2-Methyl-5-(trifluoromethyl)benzoxazole

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, yet under-explored derivative, 2-Methyl-5-(trifluoromethyl)benzoxazole, and provides a comprehensive framework for the identification and validation of its potential biological targets. The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity, making this compound a compelling candidate for drug discovery programs.[1] We will delve into the landscape of known benzoxazole targets, propose a rational, multi-pronged experimental strategy for target deconvolution, and provide detailed protocols to empower researchers in their quest to elucidate the mechanism of action of this intriguing molecule.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[2][3] This aromatic system is a key feature in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone contain the benzoxazole core, highlighting its clinical relevance.[5]

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of their substituents.[7] The subject of this guide, this compound, possesses two key modifications: a methyl group at the 2-position and a trifluoromethyl group at the 5-position. While the methyl group can influence steric interactions within a binding pocket, the electron-withdrawing trifluoromethyl group is a well-established bioisostere for a methyl group that can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable interactions such as dipole-dipole and hydrogen bonds.[1]

Given the vast therapeutic potential of the benzoxazole class, a systematic approach to identifying the specific biological targets of this compound is paramount for advancing its potential development as a therapeutic agent.

The Landscape of Potential Biological Targets

While direct experimental data for this compound is scarce, the extensive literature on related benzoxazole derivatives provides a fertile ground for hypothesis generation. Based on established structure-activity relationships, we can infer a range of potential protein targets.

Protein Kinases in Oncology

Several benzoxazole derivatives have been reported as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer. One prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

DNA Modulating Enzymes

The integrity and replication of DNA are fundamental for cell survival, and enzymes that modulate DNA topology are established targets for antimicrobial and anticancer agents.

-